Etofibrate
Overview
Description
Etofibrate is a fibrate compound that is a combination of clofibrate and niacin, linked together by an ester bond. In the body, clofibrate and niacin separate and are released gradually, in a manner similar to controlled-release formulations . This compound is primarily used as a lipid-lowering agent to treat hyperlipidemias by reducing levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol .
Mechanism of Action
Target of Action
Etofibrate is a fibrate, which is a class of drugs that primarily targets lipid metabolism . It is a combination of clofibrate and niacin , linked together by an ester bond . These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .
Mode of Action
It is known that after administration, this compound is hydrolyzed into clofibrate and niacin . Clofibrate is known to increase the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis . This leads to the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .
Biochemical Pathways
It is known to influence thelipid metabolism . It is suggested that this compound may have a role in the Adipocytokine signaling pathway .
Pharmacokinetics
It is known that this compound is hydrolyzed to clofibrate and niacin in the body . These components separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .
Result of Action
It is known that this compound has a favorable influence on arachidonic acid metabolism and platelet aggregation . It also has an effect on atheromas of rabbits and on smooth muscle cell cultures .
Action Environment
It is suggested that factors such as low-density lipoproteins (ldl), hemodynamic shearing at bifurcations of the arterial system, and nicotine may have an impact on the endothelial damage, which could potentially influence the action of this compound .
Biochemical Analysis
Cellular Effects
It is known that Etofibrate has a significant impact on lipid metabolism, which can influence cell function
Molecular Mechanism
It is known that this compound is a combination of clofibrate and niacin, linked together by an ester bond . In the body, clofibrate and niacin separate and are released gradually, in a manner similar to controlled-release formulations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Etofibrate can be synthesized through the esterification of clofibric acid with niacin. The reaction involves the use of an esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the dissolution of clofibric acid and niacin in a suitable solvent, followed by the addition of an esterification agent and a catalyst. The reaction mixture is stirred at a controlled temperature until the esterification is complete. The product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Etofibrate undergoes several types of chemical reactions, including:
Hydrolysis: In the body, this compound is hydrolyzed to release clofibric acid and niacin.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under physiological conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Clofibric acid and niacin.
Oxidation: Oxidized derivatives of clofibric acid and niacin.
Reduction: Reduced derivatives of clofibric acid and niacin.
Scientific Research Applications
Etofibrate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Clofibrate: A lipid-lowering agent that is one of the components of etofibrate.
Fenofibrate: Another fibrate compound used to reduce cholesterol and triglycerides levels.
Bezafibrate: A fibrate that lowers lipid levels and is used to treat hyperlipidemias.
Gemfibrozil: A fibrate that primarily reduces triglyceride levels and is used in the treatment of hypertriglyceridemia.
Uniqueness of this compound
This compound is unique in that it combines the lipid-lowering effects of both clofibrate and niacin in a single compound. This combination allows for a gradual release of the active components, providing a controlled-release effect that enhances its therapeutic efficacy and reduces the frequency of dosing . Additionally, the dual action of clofibrate and niacin in this compound offers a broader spectrum of lipid-lowering activity compared to other fibrates.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRVYAFBUDSLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56775-91-8 (hydrochloride) | |
Record name | Etofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80185521 | |
Record name | Etofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31637-97-5 | |
Record name | Etofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31637-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etofibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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